molecular formula C22H23N5O4S2 B11441175 2-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4H-thieno[3,2-d][1,3]thiazin-4-one

2-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4H-thieno[3,2-d][1,3]thiazin-4-one

Cat. No.: B11441175
M. Wt: 485.6 g/mol
InChI Key: WQGYWEIANVZBMM-UHFFFAOYSA-N
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Description

2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE is a complex heterocyclic compound that features a unique combination of piperazine, piperidine, and thieno[3,2-d][1,3]thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE typically involves multi-step procedures. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate to produce thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is often characterized by mixed-type inhibition, involving both competitive and non-competitive interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE is unique due to its combination of piperazine, piperidine, and thieno[3,2-d][1,3]thiazine moieties, which confer distinct chemical and biological properties. Its potential as a tyrosinase inhibitor further distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H23N5O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[3-[4-(4-nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]thieno[3,2-d][1,3]thiazin-4-one

InChI

InChI=1S/C22H23N5O4S2/c28-20(25-11-9-24(10-12-25)16-3-5-17(6-4-16)27(30)31)15-2-1-8-26(14-15)22-23-18-7-13-32-19(18)21(29)33-22/h3-7,13,15H,1-2,8-12,14H2

InChI Key

WQGYWEIANVZBMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)S2)SC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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